Antimycotic Activity of β-Hydroxysulfide Derivatives: exo- vs endo-Diastereomer Comparison with Clinical Benchmark Ketoconazole
Hydroxy sulfide derivatives prepared from exo- and endo-isomers of 4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane exhibit antimycotic activity against Candida albicans in vitro, with the exo-derived product showing fungistatic activity that is comparable to the clinical antifungal agent ketoconazole at similar concentrations [1]. The activity is stereochemistry-dependent: the exo-derived hydroxy sulfide demonstrates superior antimycotic potency relative to the endo-derived product.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Candida albicans |
|---|---|
| Target Compound Data | exo-derived β-hydroxysulfide: fungistatic activity comparable to ketoconazole at tested concentrations (exact numerical MIC not provided in available abstract/fragment) |
| Comparator Or Baseline | endo-derived β-hydroxysulfide: reduced activity relative to exo isomer; ketoconazole: standard clinical antimycotic benchmark |
| Quantified Difference | exo-isomer-derived product shows fungistatic activity comparable to ketoconazole; endo-isomer-derived product demonstrates inferior activity (qualitative ranking established, precise numerical difference requires full-text access) |
| Conditions | In vitro broth microdilution assay against Candida albicans (strain not fully specified in available abstract) |
Why This Matters
This stereochemistry-dependent activity differential demonstrates that exo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octane is the stereochemically preferred precursor for generating antimycotic β-hydroxysulfides with potency approaching the clinical benchmark ketoconazole; procurement of mixed or incorrect isomer ratios would compromise downstream bioactivity.
- [1] Pavelyev, R. S., Gnevashev, S. G., Vafina, R. M., Gnezdilov, O. I., Dobrynin, A. B., Lisovskaya, S. A., Nikitina, L. E., & Klimovitskii, E. N. (2012). Synthesis and Antimycotic Properties of Hydroxy Sulfides Derived from exo- and endo-4-phenyl-3,5,8-trioxabicyclo[5.1.0]octanes. Mendeleev Communications, 22(3), 127–128. View Source
